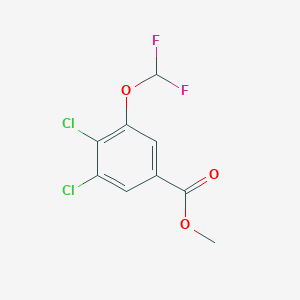

Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate

Description

Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate is a synthetic benzoate ester characterized by a trifunctional aromatic ring system. Its structure includes chlorine substituents at the 3- and 4-positions, a difluoromethoxy group (-OCF₂H) at the 5-position, and a methyl ester at the 1-position. This compound is part of a broader class of halogenated benzoates, which are frequently utilized as intermediates in agrochemical synthesis due to their electronic and steric properties. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it advantageous in pesticidal applications .

Properties

IUPAC Name |

methyl 3,4-dichloro-5-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-5(10)7(11)6(3-4)16-9(12)13/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLOVJHQYUOEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dichlorobenzoic acid.

Esterification: The carboxylic acid group of 3,4-dichlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3,4-dichlorobenzoate.

Difluoromethoxylation: The methyl 3,4-dichlorobenzoate is then reacted with difluoromethyl ether in the presence of a base such as sodium hydride to introduce the difluoromethoxy group at the 5-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of 3,4-dichlorobenzoic acid are esterified using methanol and sulfuric acid in industrial reactors.

Large-Scale Difluoromethoxylation: The esterified product is then subjected to difluoromethoxylation using difluoromethyl ether and sodium hydride in industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atoms.

Reduction: The major product is 3,4-dichloro-5-(difluoromethoxy)benzyl alcohol.

Oxidation: The major product is 3,4-dichloro-5-(difluoromethoxy)benzoic acid.

Scientific Research Applications

Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the field of anti-inflammatory and anticancer drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The chlorine atoms and ester group also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Methyl 4-Chloro-2-(Difluoromethoxy)Benzoate

Methyl 2-Chlorobenzoate

- Structure : Single chlorine substituent at 2-position.

- Applications : Used in fragrance and polymer industries. Lacks the difluoromethoxy group, resulting in lower hydrolytic stability .

Difluoromethoxy-Substituted Esters

Primisulfuron-Methyl

- Structure : Contains a sulfonylurea bridge linked to a benzoate ester with difluoromethoxy and pyrimidinyl groups.

- Applications : Herbicide targeting acetolactate synthase (ALS) in weeds. The difluoromethoxy group enhances soil persistence and bioavailability .

- Key Differences : The target compound lacks the sulfonylurea moiety, limiting its direct herbicidal activity but retaining utility as a synthetic precursor.

Natural Benzoate Derivatives

Methyl 2,4-Dihydroxy-6-Methyl Benzoate (Compound 5 in )

- Structure : Hydroxyl groups at 2- and 4-positions, methyl at 6-position.

- Bioactivity : Exhibits α-glucosidase inhibitory activity (IC₅₀ ~12 µM), relevant for diabetes management.

- Key Differences : Polar hydroxyl groups increase water solubility but reduce stability under acidic conditions compared to halogenated analogs .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | LogP* | Key Applications |

|---|---|---|---|---|

| Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate | 3-Cl, 4-Cl, 5-OCF₂H | 293.10 | 3.1 | Agrochemical intermediate |

| Methyl 4-chloro-2-(difluoromethoxy)benzoate | 4-Cl, 2-OCF₂H | 236.59 | 2.8 | Research reagent |

| Primisulfuron-methyl | Sulfonylurea, OCF₂H, pyrimidine | 465.32 | 1.2 | Herbicide |

| Methyl 2,4-dihydroxy-6-methyl benzoate | 2-OH, 4-OH, 6-CH₃ | 196.20 | 1.5 | Enzyme inhibition |

*Predicted using fragment-based methods.

Biological Activity

Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate is a synthetic compound with notable biological activity, particularly in medicinal chemistry. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with two chlorine atoms and a difluoromethoxy group. This unique structure enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H7Cl2F2O3 |

| Molecular Weight | 269.07 g/mol |

| Functional Groups | Chlorine, difluoromethoxy, ester |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethoxy group enhances cell membrane penetration, facilitating intracellular interactions. The chlorine atoms contribute to the compound's binding affinity towards target proteins, influencing various biochemical pathways.

- Enzyme Modulation : this compound has been shown to modulate the activity of certain enzymes, thus impacting metabolic processes.

- Receptor Interaction : The compound may interact with receptors involved in inflammatory responses and cancer pathways, suggesting potential therapeutic applications in these areas.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:

- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer)

- IC50 Values : Approximately 5 µM for HCT116 cells, indicating significant potency against this cell type.

Anti-inflammatory Potential

The compound's structural features suggest it may also possess anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines in cell culture models, which could be beneficial for treating conditions like arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

-

Study on Anticancer Mechanisms :

- Researchers investigated its effect on apoptosis in cancer cells.

- Findings indicated that the compound induces apoptosis via the mitochondrial pathway, activating caspases and leading to cell death.

-

Inflammatory Response Modulation :

- A study assessed its impact on TNF-α production in macrophages.

- Results showed a reduction in TNF-α levels by approximately 30% at a concentration of 10 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate | Different chlorine positions | Lower potency in anticancer assays |

| Methyl 3,4-dichlorobenzoate | Lacks difluoromethoxy group | Less effective as an enzyme inhibitor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.